N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis Approaches
N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide and its derivatives have been synthesized through various methods. Notably, a 'one-pot' reductive cyclization method using sodium dithionite as a reductive cyclizing agent in DMSO solvent was utilized for the synthesis of certain derivatives, demonstrating the chemical versatility and adaptability of this compound in synthesis procedures (Bhaskar, 2019).
Spectral and Structural Characterization
The structural and spectral properties of these compounds are typically characterized by various analytical techniques. These include 1H, 13C NMR, FT-IR spectral analysis, mass spectroscopy, and elemental analysis. These techniques help in confirming the molecular structure and understanding the chemical properties of the compound (Ramanathan, 2017).
Biological and Medicinal Applications
Biological Activities
Compounds containing the imidazole ring, including this compound, are known for their extensive biological activities. They exhibit properties such as antimicrobial and anticancer activities, highlighting their potential in medicinal chemistry (Ramanathan, 2017).
Physical and Chemical Properties
Optical Properties
The optical properties of certain imidazole derivatives, including fluorescence enhancement in the presence of transition metal ions, have been studied. These properties are crucial for applications in chemosensors and nonlinear optics. Detailed quantum chemical calculations and theoretical studies are performed to understand these optical characteristics, such as NLO (Non-Linear Optical) properties (Jayabharathi, 2012).
Corrosion Inhibition
Imidazole derivatives, including those similar to this compound, have shown promise as corrosion inhibitors. Their effectiveness is studied using various methods, and their adsorption on metal surfaces follows models like Langmuir, suggesting a mixed type of adsorption (physisorption and chemisorption). These properties are significant for industrial applications where corrosion resistance is crucial (Prashanth, 2021).
Properties
Molecular Formula |
C20H20N4O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-5-N-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13(14-6-4-3-5-7-14)23-19(25)17-18(22-12-21-17)20(26)24-15-8-10-16(27-2)11-9-15/h3-13H,1-2H3,(H,21,22)(H,23,25)(H,24,26)/t13-/m0/s1 |
InChI Key |
DERCBWLVMLBEMQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.